molecular formula C42H44N10NaO10S B12303058 CID 167994876

CID 167994876

Cat. No.: B12303058
M. Wt: 903.9 g/mol
InChI Key: JQYYDKMXXFQNDP-OSYSSLFZSA-N
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Description

The compound with the identifier “CID 167994876” is a chemical entity registered in the PubChem database

Properties

Molecular Formula

C42H44N10NaO10S

Molecular Weight

903.9 g/mol

InChI

InChI=1S/C42H42N10O10S.Na.H2/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,23,30,34-35,46-48,53-54H,11-14,18-19H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,51,52,57);;1H/t23?,30-,34?,35?;;/m0../s1

InChI Key

JQYYDKMXXFQNDP-OSYSSLFZSA-N

Isomeric SMILES

[HH].C1C(NC2C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O.[Na]

Canonical SMILES

[HH].C1C(NC2C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O.[Na]

Origin of Product

United States

Chemical Reactions Analysis

CID 167994876 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 167994876 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular mechanisms and interactions. In medicine, it could have potential therapeutic applications, although specific uses are still under investigation. Industrially, it may be used in the production of specialized materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of CID 167994876 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

CID 167994876 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific chemical properties and applications. The comparison of 2-D and 3-D neighboring sets in PubChem can provide insights into the structural similarities and differences between this compound and other compounds .

Q & A

Basic Research Questions

Q. How should researchers formulate hypothesis-driven questions when studying CID 167994876?

  • Begin by identifying gaps in existing literature (e.g., mechanisms of action, structural interactions) and use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor . For example:

  • Feasibility: Are resources (e.g., spectroscopic instruments, synthetic pathways) available?
  • Novelty: Does the study address unresolved interactions of this compound with specific biological targets?
    • Test the hypothesis using iterative refinement, incorporating pilot data and peer feedback .

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

  • Use databases like PubMed, SciFinder, and Web of Science with search terms such as “this compound AND [biological activity/structure]”. Prioritize primary sources and avoid unreliable platforms (e.g., ) .
  • Apply inclusion/exclusion criteria:

  • Inclusion: Peer-reviewed studies with reproducible experimental protocols.
  • Exclusion: Non-peer-reviewed preprints or studies lacking validation (e.g., missing NMR/spectral data) .

Q. How to design experiments to characterize the physicochemical properties of this compound?

  • Use a tiered approach:

Primary screening : Solubility, stability (pH/temperature), and purity analysis via HPLC or mass spectrometry .

Advanced characterization : X-ray crystallography for structural elucidation or computational modeling (e.g., DFT for electronic properties) .

  • Document protocols in detail to ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Perform meta-analysis to identify variables (e.g., assay conditions, cell lines) causing discrepancies. For example:

  • Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Use statistical tools (e.g., ANOVA) to assess significance of inter-study variability .
    • Validate findings through orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Apply retrosynthetic analysis to identify key intermediates and minimize side reactions .
  • Use high-throughput screening (HTS) to evaluate reaction conditions (e.g., catalysts, solvents) .
  • Prioritize derivatives with >95% purity and validate via 2D-NMR and HRMS .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate the mechanism of this compound?

  • Use systems biology approaches:

  • Pathway enrichment analysis (e.g., KEGG, Reactome) to identify affected biological processes .
  • Network pharmacology to map target interactions and off-target effects .
    • Validate hypotheses using CRISPR/Cas9 knockout models of key genes .

Q. What computational methods are effective in predicting the pharmacokinetic profile of this compound?

  • Employ in silico tools:

  • ADMET prediction : Use SwissADME or ADMETlab for absorption, distribution, and toxicity .
  • Molecular dynamics simulations : Assess binding stability with target proteins (e.g., RMSD, free energy calculations) .
    • Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Guidelines

  • Data Analysis : Use R or Python for statistical modeling (e.g., dose-response curves, PCA) and ensure raw data is archived in repositories like Zenodo .
  • Ethical Compliance : For studies involving human subjects, obtain IRB approval and document informed consent protocols .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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